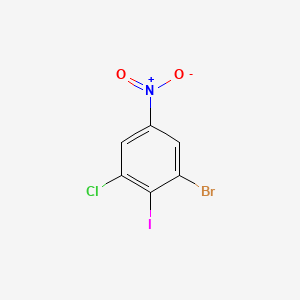

1-Bromo-3-chloro-2-iodo-5-nitrobenzene

Description

Significance of Highly Functionalized Nitroaromatic Scaffolds in Advanced Organic Synthesis

Highly functionalized nitroaromatic scaffolds are of paramount importance in the field of advanced organic synthesis and medicinal chemistry. The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, making nitroaromatic compounds valuable intermediates in the synthesis of complex molecules.

The significance of these scaffolds stems from several key aspects:

Biological Activity : Nitro-containing molecules exhibit a wide spectrum of biological activities. nih.gov They are foundational in the development of pharmaceuticals, with applications as antineoplastic, antibiotic, antihypertensive, and antiparasitic agents. nih.govnih.gov The nitro group can act as both a pharmacophore and a toxicophore, triggering redox reactions within cells that can lead to the death of microorganisms. nih.govresearchgate.net

Synthetic Versatility : The strong electron-withdrawing properties of the nitro group influence the reactivity of the aromatic ring, facilitating certain types of reactions. Furthermore, the nitro group itself can be readily reduced to form an amino group (-NH2), which is a key step in the synthesis of dyes, pharmaceuticals, and other complex organic materials.

Material Science : Nitroaromatic compounds are also used in the development of energetic materials and as precursors for functional organic materials. The modulation of nitroaromatic scaffolds is a strategy for creating heat-resistant and friction-insensitive energetic materials. acs.org They are also crucial in the synthesis of materials for detecting explosives. researchgate.net

The strategic placement of various functional groups on the nitroaromatic scaffold allows chemists to fine-tune the molecule's properties, leading to the development of new drugs and materials with enhanced efficacy and specific functionalities. researchgate.net

Overview of Strategic Challenges in Polyhalogenated Aromatic Compound Research

The synthesis and study of polyhalogenated aromatic compounds, including those containing nitro groups, present considerable strategic challenges for chemists. These challenges arise from issues of regioselectivity, reaction conditions, and the inherent properties of the compounds themselves.

Key challenges include:

Directing Effects : The substituents already present on the aromatic ring dictate the position of subsequent functional groups through directing effects. Manipulating these effects to achieve the desired substitution pattern is a fundamental challenge in synthetic organic chemistry. google.com

Purification : The synthesis of polyhalogenated aromatics can result in a mixture of isomers, which are often difficult to separate due to their similar physical properties. This necessitates complex purification techniques to isolate the desired compound.

Environmental and Toxicological Concerns : Many polyhalogenated aromatic hydrocarbons are persistent organic pollutants that can remain in the environment for long periods. wur.nl Their potential toxicity is a significant concern, necessitating careful handling and disposal procedures.

Despite these challenges, the unique properties and potential applications of polyhalogenated aromatic compounds continue to drive research in this area, with a focus on developing more efficient and environmentally benign synthetic methods.

While extensive research on 1-bromo-3-chloro-2-iodo-5-nitrobenzene is limited, its structure places it at the intersection of these significant and challenging areas of chemical research.

Available Data for this compound

Below is a table summarizing the available data for the target compound based on information from chemical suppliers.

| Property | Value | Source |

| Chemical Name | This compound | cymitquimica.comfluorochem.co.uk |

| CAS Number | 861529-32-0 | cymitquimica.comfluorochem.co.ukaccelachem.com |

| Molecular Formula | C₆H₂BrClINO₂ | accelachem.com |

| Molecular Weight | 362.35 g/mol | cymitquimica.comaccelachem.com |

| Purity | >95% - 97% | cymitquimica.comfluorochem.co.ukaccelachem.com |

| InChI Key | KSLIRIWALTVLJA-UHFFFAOYSA-N | fluorochem.co.uk |

| Canonical SMILES | O=N+C1=CC(Cl)=C(I)C(Br)=C1 | fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2-iodo-5-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClINO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLIRIWALTVLJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClINO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3 Chloro 2 Iodo 5 Nitrobenzene

Strategic Approaches to Multi-Halogenated Nitrobenzene (B124822) Synthesis

The creation of multi-halogenated nitrobenzenes requires sophisticated synthetic design to ensure the correct placement of each substituent on the aromatic framework. Chemists employ several strategic approaches to overcome the challenges posed by the competing directing effects of the substituents.

Regioselective Halogenation Strategies on Nitrobenzene Frameworks

Regioselective halogenation is fundamental to the synthesis of specifically substituted nitroaromatics. The outcome of electrophilic aromatic substitution is dictated by the electronic properties of the substituents already present on the benzene (B151609) ring. The nitro group (–NO₂) is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming substituents to the meta position. Conversely, halogens (–Br, –Cl, –I) are also deactivating but direct incoming electrophiles to the ortho and para positions.

In a synthetic sequence, the order of reactions is therefore critical. For instance, nitrating a halogenated benzene will result in a different isomer than halogenating nitrobenzene. When multiple halogens are present, the regiochemical outcome of nitration becomes more complex, guided by the combined directing effects of all substituents. Achieving a specific substitution pattern like that in 1-bromo-3-chloro-2-iodo-5-nitrobenzene through direct halogenation of a nitrobenzene precursor is challenging due to the difficulty in controlling the precise position of each of the three different halogens.

| Functional Group | Type | Ring Activity | Directing Effect |

| –NO₂ | Electron Withdrawing | Strongly Deactivating | meta |

| –Br, –Cl, –I | Electron Withdrawing (Inductive), Electron Donating (Resonance) | Deactivating | ortho, para |

| –NH₂ | Electron Donating | Strongly Activating | ortho, para |

| –NHCOR (Amide) | Electron Donating | Moderately Activating | ortho, para |

Sequential Functionalization via Diazonium Chemistry

Diazonium chemistry provides a powerful and versatile method for the synthesis of polysubstituted arenes that are not easily accessible through direct substitution. This strategy typically involves the conversion of a primary aromatic amine (an aniline (B41778) derivative) into a diazonium salt (Ar–N₂⁺), which can then be replaced by a wide variety of nucleophiles. libretexts.org

The process, known as diazotization, is usually carried out by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C). youtube.com The resulting diazonium salt is a valuable intermediate because the diazonio group (–N₂⁺) is an excellent leaving group (as stable N₂ gas). google.com

Key reactions involving diazonium salts for halogen introduction include:

The Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr) to replace the diazonium group with chlorine or bromine. wikipedia.org

Iodination: The diazonium group can be replaced by iodine by treatment with an iodide salt, typically potassium iodide (KI), without the need for a copper catalyst. libretexts.org

Fluorination: The Balz–Schiemann reaction allows for the introduction of fluorine by heating the isolated diazonium tetrafluoroborate (B81430) salt. rsc.org

This sequential approach allows for the introduction of halogens at specific positions that are dictated by the initial position of the amino group, providing a high degree of regiochemical control. libretexts.org

Directed Metalation and Annulation Routes for Substituted Arenes

Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this method, a directing metalation group (DMG) on the ring, which contains a heteroatom (e.g., –OCH₃, –CONR₂, –NHCOR), chelates with an organolithium reagent (such as n-butyllithium). wikipedia.orgbaranlab.org This interaction directs the strong base to deprotonate the ring at the closest ortho position, creating a stabilized aryllithium intermediate. This intermediate can then react with an electrophile, such as a halogenating agent (e.g., Br₂, I₂, CCl₄), to install a substituent exclusively at that ortho position. baranlab.org

While highly effective, the application of DoM in the synthesis of nitroaromatics is limited. The strongly electron-withdrawing nitro group is generally incompatible with the highly basic organolithium reagents used in DoM, which can lead to side reactions. Therefore, this strategy is typically employed on a precursor molecule before the nitro group is introduced, or the nitro group must first be reduced to a group compatible with the reaction conditions.

Precursor-Based Synthetic Routes

The synthesis of this compound is practically achieved by building upon simpler, pre-functionalized aromatic compounds. The choice of precursor and the sequence of reactions are paramount for success.

Synthesis from Pre-functionalized Nitrobenzene Derivatives

One possible synthetic pathway begins with a nitrobenzene derivative that already contains one or more substituents. For example, one might start with a compound like 3-bromo-5-chloronitrobenzene and attempt to introduce the iodine atom. However, controlling the regioselectivity of this step can be difficult. The existing substituents direct the incoming electrophile, and achieving the precise 1,2,3-halogen arrangement relative to the nitro group at position 5 is often not feasible in a single, high-yielding step. Such routes are often plagued by the formation of isomeric byproducts that are difficult to separate.

Synthetic Routes Involving Polysubstituted Anilines as Intermediates

A more robust and controllable strategy involves the use of polysubstituted anilines as key intermediates. This approach leverages the powerful ortho-, para- directing ability of the amino group (or its protected amide form) to sequentially install the required halogens with high regioselectivity. medium.com A common multi-step synthesis for a related trihalobenzene illustrates this principle effectively. medium.comchegg.com

A representative synthetic sequence is outlined below:

Protection: Aniline is first treated with acetic anhydride (B1165640) to form acetanilide (B955). This protection step is crucial as it moderates the high reactivity of the amino group, preventing over-halogenation and unwanted side reactions. libretexts.org

First Halogenation (Bromination): The acetanilide is brominated. The acetamido group (–NHCOCH₃) directs the incoming bromine electrophile to the para position, yielding 4-bromoacetanilide.

Second Halogenation (Chlorination): The 4-bromoacetanilide is then chlorinated. The acetamido group directs the chlorine to an empty ortho position, resulting in 4-bromo-2-chloroacetanilide.

Deprotection: The acetamido group is hydrolyzed back to an amino group using acid or base, yielding 4-bromo-2-chloroaniline.

Third Halogenation (Iodination): The resulting disubstituted aniline is iodinated, typically with iodine monochloride (ICl). The strongly activating amino group directs the iodine to the other vacant ortho position, forming 4-bromo-2-chloro-6-iodoaniline (B12088954). google.com

Diazotization and Subsequent Reaction: At this stage, the 4-bromo-2-chloro-6-iodoaniline intermediate possesses the desired 1,2,3-halogen substitution pattern relative to each other. The amino group can then be converted into a diazonium salt. google.com From this intermediate, two paths could be envisioned to approach the target molecule:

Deamination: The diazonium group is removed and replaced with a hydrogen atom (reductive deamination), often using hypophosphorous acid (H₃PO₂) or ethanol. This would yield 1-bromo-3-chloro-5-iodobenzene. medium.com Subsequent nitration of this trihalobenzene would be the final step, though controlling the position of nitration can be complex.

Nitration followed by Deamination: Alternatively, the polysubstituted aniline could be nitrated before the final deamination step, if a suitable regiochemical outcome can be achieved.

This precursor-based approach, centered on a substituted aniline intermediate, offers the most reliable control over the final substitution pattern for complex molecules like this compound.

Table 2. Illustrative Multi-Step Synthesis of a Trihaloaniline Precursor| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | Aniline | Acetic Anhydride | Acetanilide |

| 2 | Acetanilide | Br₂, Acetic Acid | 4-Bromoacetanilide |

| 3 | 4-Bromoacetanilide | Cl₂, Acetic Acid | 4-Bromo-2-chloroacetanilide |

| 4 | 4-Bromo-2-chloroacetanilide | H₃O⁺, Heat | 4-Bromo-2-chloroaniline |

| 5 | 4-Bromo-2-chloroaniline | Iodine Monochloride (ICl) | 4-Bromo-2-chloro-6-iodoaniline |

Novel Approaches for the Construction of Highly Halogenated Aromatic Systems

In recent years, significant advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the construction of highly substituted and halogenated aromatic systems. These modern techniques often offer advantages over classical methods in terms of regioselectivity, yield, and atom economy. For a molecule like this compound, these novel approaches could provide more direct and elegant synthetic routes.

One of the most powerful modern strategies involves the use of transition-metal-catalyzed cross-coupling reactions . numberanalytics.com These reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. fishersci.com In the context of synthesizing highly halogenated benzenes, these methods can be employed to introduce halogen atoms or other functional groups with a high degree of control. For instance, a suitably substituted aryl boronic acid could be coupled with a di- or trihalogenated benzene derivative in the presence of a palladium catalyst to build up the desired substitution pattern. The strategic choice of the coupling partners and reaction conditions is crucial for achieving the desired regioselectivity. escholarship.org

Transition-metal-catalyzed [2+2+2] cyclotrimerization of alkynes is another innovative approach for constructing polysubstituted benzenes. acs.org This method allows for the formation of the benzene ring itself with the substituents already in place, offering a high level of control over the final substitution pattern. By carefully selecting the alkyne precursors, it is possible to synthesize complex aromatic compounds in a single step. acs.org The regioselectivity of this reaction can be controlled, especially when conducted in an intramolecular or partially intramolecular fashion. acs.org

One-pot multi-component reactions have also emerged as a powerful tool for the efficient synthesis of polysubstituted benzene derivatives. researchgate.netbohrium.com These reactions involve the combination of three or more reactants in a single vessel to form a complex product, thereby reducing the number of synthetic steps and purification procedures. For example, a novel one-pot multi-component cyclization reaction involving pyridine, ethyl alpha-bromoacetate, malononitrile, and an aromatic aldehyde has been developed to produce polysubstituted benzenes with a unique substitution pattern. researchgate.netbohrium.com

Furthermore, cascade reactions represent a sophisticated strategy for the synthesis of highly substituted arenes. ubc.ca These processes involve a series of intramolecular reactions that occur sequentially in a single operation, often leading to a significant increase in molecular complexity. A cascade sequence involving a Claisen rearrangement, sulfoxide (B87167) elimination, 6π electrocyclization, and auto-oxidation has been successfully employed to synthesize highly substituted arenes from divinyl carbinols in a single step. ubc.ca

The regioselective synthesis of halogenated nitroaromatics is another area of active research. acs.orgnih.gov Modern methods focus on achieving high selectivity under milder conditions. For instance, the selective hydrogenation of halogenated nitroaromatics to haloanilines is a critical transformation that has been improved through the use of advanced catalytic systems. researchgate.netresearchgate.net While this is a reduction, the principles of controlling reactivity in such systems are applicable to the selective introduction of nitro and halogen groups.

Recent research has also demonstrated the synthesis of highly substituted phenols and benzenes with complete regiochemical control. oregonstate.edu This has been achieved through a one-step conversion of hydroxypyrone and nitroalkene starting materials. oregonstate.edu The resulting highly substituted phenols can then be further functionalized to access a wide range of polysubstituted benzenes. oregonstate.edu

An alkyne-mediated approach has also been developed for the synthesis of highly substituted aromatic rings, including pentasubstituted derivatives. nih.govresearchgate.net This method involves the thermolysis of suitably substituted alkynes under microwave conditions. nih.govresearchgate.net

These novel methodologies, summarized in the table below, offer promising avenues for the synthesis of complex molecules like this compound, potentially overcoming the limitations of traditional synthetic routes.

| Novel Synthetic Approach | Description | Potential Application for this compound |

| Transition-Metal-Catalyzed Cross-Coupling | Formation of C-C or C-X bonds using catalysts (e.g., Palladium). numberanalytics.comfishersci.com | Stepwise and regioselective introduction of halogen and nitro groups onto a pre-functionalized benzene ring. |

| [2+2+2] Cyclotrimerization | Construction of the benzene ring from three alkyne molecules. acs.org | Direct synthesis of the polysubstituted ring by using appropriately substituted alkynes. |

| One-Pot Multi-Component Reactions | Combination of multiple reactants in a single step to form a complex product. researchgate.netbohrium.com | Efficient assembly of the target molecule or a key intermediate in a single synthetic operation. |

| Cascade Reactions | A series of intramolecular reactions occurring sequentially in one pot. ubc.ca | Rapid construction of the complex halogenated and nitrated benzene core from a simpler starting material. |

| Regioselective Synthesis of Halogenated Nitroaromatics | Methods focusing on the precise placement of halogen and nitro groups. acs.orgnih.gov | Controlled introduction of the nitro group at a specific position on a polyhalogenated benzene ring. |

| Alkyne-Mediated Synthesis | Thermolysis of substituted alkynes to form highly substituted aromatic rings. nih.govresearchgate.net | A convergent approach where a precursor containing all the necessary atoms is cyclized to form the final product. |

Reaction Pathways and Mechanistic Studies of 1 Bromo 3 Chloro 2 Iodo 5 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for electron-deficient aromatic systems. For SNAr to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, and there must be a good leaving group present. 1-Bromo-3-chloro-2-iodo-5-nitrobenzene meets these criteria, with the nitro group serving as a powerful activating group.

The regioselectivity of SNAr reactions on polyhalogenated nitroaromatics like this compound is determined by two primary factors: the activating effect of the electron-withdrawing nitro group and the inherent leaving group ability of the different halogens.

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack by stabilizing the negatively charged intermediate. libretexts.org In the case of this compound, the C-Br bond at position 1 is para to the nitro group at position 5, and the C-Cl bond at position 3 is ortho to it. The C-I bond at position 2 is meta to the nitro group and is therefore less activated by its electronic influence.

Concurrently, the ability of a halogen to act as a leaving group is inversely related to its carbon-halogen (C-X) bond strength. This results in a clear reactivity trend where iodide is the best leaving group, followed by bromide, and then chloride. nih.gov

| Halogen | Relative Leaving Group Ability |

| Iodine (I) | Excellent |

| Bromine (Br) | Good |

| Chlorine (Cl) | Moderate |

| Fluorine (F) | Poor |

This table summarizes the general trend for halogen leaving group ability in SNAr reactions.

The final regiochemical outcome depends on the competition between these two effects. While the C-I bond is the most labile, its position meta to the strongly activating nitro group diminishes its reactivity in SNAr. Conversely, the C-Br and C-Cl bonds are electronically activated, being para and ortho to the nitro group, respectively. Therefore, nucleophilic attack is most likely to occur at the positions bearing the bromine or chlorine atoms, with the specific outcome often depending on the reaction conditions and the nature of the nucleophile.

The mechanism for SNAr reactions in highly substituted and activated systems is a well-established two-step process known as the addition-elimination mechanism. nih.gov

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the aromatic ring that bears a halogen. This is typically the rate-determining step. nih.gov The attack results in the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. libretexts.orgresearchgate.net For this compound, the presence of the nitro group and multiple halogens provides significant stabilization for this anionic intermediate through both resonance and inductive effects. The negative charge can be delocalized onto the oxygen atoms of the nitro group, particularly when the attack occurs at the ortho or para positions. libretexts.org

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the halide leaving group from the tetrahedral intermediate. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For polyhalogenated substrates like this compound, these methods allow for sequential and site-selective functionalization.

Palladium catalysts are the most widely used for cross-coupling reactions. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.comnih.gov The selectivity in polyhalogenated compounds is primarily determined by the initial oxidative addition step, which is sensitive to the C-X bond dissociation energy. The established reactivity order is C–I > C–Br > C–Cl, allowing for predictable, stepwise functionalization. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organoboron compound and an organic halide. nih.govorganic-chemistry.org For this compound, the significant difference in reactivity among the C-X bonds allows for highly selective couplings. The reaction can be controlled to occur first at the C-I bond, followed by reaction at the C-Br bond, and finally at the C-Cl bond, each step requiring progressively more forcing conditions or different catalyst systems. Recent advances have demonstrated the successful Suzuki-Miyaura coupling of nitroarenes using specialized catalysts, such as those employing bulky biarylphosphine ligands like BrettPhos. nih.govrsc.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, selectivity is governed by the rate of oxidative addition, allowing for the sequential amination at the iodo, bromo, and chloro positions. While the presence of a nitro group can sometimes complicate these reactions, the development of robust palladium catalysts has enabled the first successful Buchwald-Hartwig aminations of nitroarenes, expanding the synthetic utility of these compounds. nih.govresearchgate.netrhhz.net

| Reaction | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | Pd(OAc)2 / SPhos | C-C |

| Buchwald-Hartwig | Pd2(dba)3 / BINAP | C-N |

| Suzuki-Miyaura (on Nitroarenes) | Pd(acac)2 / BrettPhos | C-C |

| Buchwald-Hartwig (on Nitroarenes) | Pd(acac)2 / BrettPhos | C-N |

This table provides examples of palladium catalyst systems used for cross-coupling reactions on aryl halides and nitroarenes.

While palladium is dominant, other transition metals are also effective for the functionalization of polyhalogenated aromatics.

Nickel: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction. escholarship.org Nickel catalysts are particularly effective for coupling reactions involving less reactive aryl chlorides and can be used in a variety of transformations, including Suzuki-Miyaura and Buchwald-Hartwig type reactions. nih.gov

Copper: Copper catalysts have a long history in cross-coupling (e.g., the Ullmann reaction) and are still widely used for forming C-O, C-S, and C-N bonds. mdpi.com Copper-catalyzed methods are often complementary to palladium-based systems and can be effective for the functionalization of nitroarenes. rhhz.net

Cobalt: Cobalt-based catalysts have emerged as powerful tools for the cross-coupling of aryl halides with various organometallic reagents, such as Grignard reagents. nih.gov These systems are capable of activating a range of C-X bonds, including C-F, C-Cl, C-Br, and C-I, offering another avenue for the functionalization of polyhalogenated compounds. researchgate.net

Chromium: The use of chromium as a catalyst for cross-coupling reactions on polyhalogenated nitroaromatics is less common and not as extensively documented in the literature compared to palladium, nickel, copper, and cobalt systems.

Achieving site-selectivity in substrates containing multiple identical halogen atoms presents a significant challenge, as the inherent reactivity of the C-X bonds is the same. nih.gov In such cases, selectivity must be controlled by other factors within the molecule. whiterose.ac.uk

Electronic control becomes paramount in these situations. acs.org An electron-withdrawing substituent, such as a nitro group, can differentiate between two otherwise identical halogen atoms by altering the electronic properties of the carbon to which they are attached. For example, in the palladium-catalyzed Suzuki-Miyaura coupling of 1,4-dibromo-nitrobenzene, the first cross-coupling reaction occurs selectively at the C-Br bond ortho to the nitro group. nih.gov This is because the nitro group renders this position more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst. This principle demonstrates that even in the absence of differential leaving group ability, predictable site-selective functionalization can be achieved through the judicious use of activating or directing groups. nih.govacs.org

Reductive Transformations of the Nitro Group

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a wide array of functionalities. In a polysubstituted molecule like this compound, achieving this reduction selectively without disturbing the halogen substituents is of paramount importance.

Selective Reduction to Amino Derivatives

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established process. acs.org For a substrate featuring multiple halogen atoms, chemoselectivity is crucial. Common methodologies for this transformation include catalytic hydrogenation and the use of metals in acidic media. psu.edu

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a highly effective method. psu.edu These conditions are often mild enough to leave carbon-halogen bonds intact, particularly C-Cl bonds. While C-Br and C-I bonds are more susceptible to hydrogenolysis, careful selection of the catalyst, solvent, and reaction conditions can typically ensure the selective reduction of the nitro group. nih.gov

Another classic and reliable method is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). chegg.com The Bechamp reduction, using iron and HCl, is a widely used industrial process for converting nitroarenes to anilines due to its efficiency and cost-effectiveness. psu.edu Tin(II) chloride (SnCl₂) also serves as a mild reagent for this purpose. These methods are generally highly chemoselective for the nitro group in the presence of aryl halides. nih.gov

The choice of reducing agent can be tailored based on the desired reactivity and the presence of other functional groups. The following table summarizes common conditions for the selective reduction of substituted nitroarenes.

| Reagent/Catalyst | Solvent | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate | Room Temperature, 1-4 atm H₂ | High selectivity for nitro group; risk of dehalogenation (I > Br > Cl) can be minimized with catalyst modifiers or controlled conditions. |

| Fe, HCl / NH₄Cl | Water, Ethanol | Reflux | Excellent chemoselectivity for the nitro group; generally does not reduce aryl halides. |

| Sn, HCl | Ethanol | Reflux | Classic method with high selectivity for nitro group reduction. |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | A milder alternative to Sn/HCl, effective for sensitive substrates. |

| NaBH₄, NiCl₂ | Methanol | 0°C to Room Temperature | Effective system where NaBH₄ acts as the hydride source, activated by the nickel salt. |

Mechanistic Aspects of Nitro Group Reduction in Complex Aromatic Systems

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The classical mechanism, first proposed by Haber, involves the stepwise reduction to nitroso (-NO) and hydroxylamino (-NHOH) species before the final amine (-NH₂) is formed. acs.orgresearchgate.net

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

In the context of this compound, the mechanism is significantly influenced by both electronic and steric factors.

Electronic Effects: The nitro group and the three halogen atoms are all electron-withdrawing, which deactivates the aromatic ring. However, electron-withdrawing substituents on the nitroarene can accelerate the rate of reduction by lowering the electron density on the nitro group, making it more susceptible to attack by reducing agents. nih.gov

Steric Hindrance: The presence of a bulky iodine atom ortho to the nitro group introduces considerable steric hindrance. researchgate.net This can impede the approach of the reductant to the nitro group, potentially slowing the reaction rate compared to less hindered nitroarenes. acs.org The catalyst surface in heterogeneous hydrogenation or the metal center in dissolving metal reductions must be accessible to the nitro functional group. Severe steric crowding around the nitro group might necessitate more forcing reaction conditions to achieve complete reduction. acs.org The planarity of the nitro group with the benzene (B151609) ring may be disrupted, which could also affect its electronic properties and reactivity.

The reaction pathway on a catalyst surface, for instance, involves the adsorption of the nitro group onto the active metal sites. The significant steric bulk from the ortho-iodo and meta-bromo substituents could influence the orientation of the molecule on the catalyst surface, thereby affecting the efficiency of the hydrogen transfer steps. researchgate.net

Oxidative Functionalization Strategies for Substituted Nitrobenzenes

While reductive transformations of the nitro group are common, oxidative functionalization of the aromatic ring in substituted nitrobenzenes presents an alternative strategy for molecular elaboration. These reactions aim to introduce new functional groups by activating a C-H bond on the ring. The powerful electron-withdrawing nature of the nitro group plays a key role in these transformations.

One prominent strategy is Oxidative Nucleophilic Substitution of Hydrogen (ONSH), where a nucleophile attacks the electron-deficient aromatic ring, followed by the oxidation of the resulting intermediate to restore aromaticity. researchgate.net In nitroarenes, this reaction is strongly directed to the positions ortho and para to the nitro group.

For this compound, the potential sites for such functionalization are limited and sterically congested:

The para-position (C-1) is already substituted with a bromine atom.

One ortho-position (C-2) is substituted with an iodine atom.

The other ortho-position (C-6) bears a hydrogen atom.

Therefore, any oxidative C-H functionalization would likely target the C-6 position. However, this position is flanked by the large iodine atom at C-2 and the chloro atom at C-3 (meta), creating a sterically hindered environment. This congestion would likely make nucleophilic attack at C-6 challenging.

Alternative strategies could involve transition-metal-catalyzed C-H activation. mdpi.com Catalysts based on metals like palladium, rhodium, or manganese can facilitate the direct functionalization of C-H bonds. nih.govmdpi.com However, directing these reactions to a specific C-H bond in a poly-substituted system without a strong directing group can be difficult. The inherent steric and electronic biases of the substrate would play a dominant role. Given the structure of this compound, achieving selective oxidative functionalization at the sole available C-H bond would represent a significant synthetic challenge, likely requiring highly specialized catalytic systems designed to overcome severe steric hindrance.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon skeleton and the electronic environment of protons in organic molecules. For a complex molecule like 1-Bromo-3-chloro-2-iodo-5-nitrobenzene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for full spectral assignment.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substituents on a benzene (B151609) ring exert significant influence through inductive and resonance effects, causing protons and carbons to be shielded (shifted to a higher field, lower ppm) or deshielded (shifted to a lower field, higher ppm) relative to unsubstituted benzene (δ ~7.3 ppm for ¹H, δ ~128.5 ppm for ¹³C). docbrown.info

In this compound, the two aromatic protons (at C4 and C6) are in distinct chemical environments and are expected to appear as doublets in the ¹H NMR spectrum due to coupling with each other (meta-coupling, J ≈ 2-3 Hz).

Nitro Group (-NO₂): This is a strong electron-withdrawing group, which significantly deshields ortho and para positions through both resonance and inductive effects. researchgate.netnih.gov

Based on these principles, the chemical shifts for the protons and carbons of this compound can be predicted. The proton at C6, being ortho to the strongly deshielding nitro group, is expected to resonate at a lower field (higher ppm) than the proton at C4.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| C1-Br | - | ~115-125 | Shielded by ortho -I and -Cl, deshielded by para -NO₂. Heavy atom effect of Br. |

| C2-I | - | ~95-105 | Significant shielding due to the "heavy atom effect" of iodine. |

| C3-Cl | - | ~130-140 | Deshielded by electronegative Cl and ortho -I and -NO₂ groups. |

| C4-H | ~7.8 - 8.2 | ~125-135 | Deshielded by ortho -Cl and para -Br. |

| C5-NO₂ | - | ~145-155 | Strongly deshielded by the attached electron-withdrawing nitro group. |

| C6-H | ~8.3 - 8.7 | ~120-130 | Strongly deshielded by the ortho nitro group. |

While predictions based on substituent effects are valuable, unambiguous assignment requires two-dimensional (2D) NMR techniques. wikipedia.org For molecules with overlapping signals or complex substitution patterns, 2D NMR spreads the information across two frequency axes, resolving ambiguities. acs.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. sdsu.edu In this molecule, a COSY spectrum would show a cross-peak connecting the signals of the proton at C4 and the proton at C6, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net An HSQC spectrum would definitively link the proton signal at ~7.8-8.2 ppm to the C4 carbon signal and the proton signal at ~8.3-8.7 ppm to the C6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). cornell.edu HMBC is critical for assigning quaternary (non-protonated) carbons. For instance, the proton at C4 would show correlations to C2, C3, C5, and C6, while the proton at C6 would show correlations to C1, C2, C4, and C5. These overlapping correlations, when analyzed together, allow for the complete and unambiguous assignment of all carbon signals, including the substituent-bearing C1, C2, C3, and C5. youtube.com

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound. Both Infrared (IR) and Raman spectroscopy provide characteristic "fingerprints" based on the functional groups present. For substituted benzenes, these techniques are sensitive to the nature and position of the substituents. researchgate.net

The vibrational spectrum of this compound is expected to be rich with characteristic bands corresponding to its various functional moieties.

Nitro Group (-NO₂): Aromatic nitro compounds display two strong and easily identifiable stretching vibrations. spectroscopyonline.com The asymmetric stretch (νas) typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch (νs) is found between 1360-1290 cm⁻¹. orgchemboulder.com

Aromatic Ring: The benzene ring itself gives rise to several characteristic vibrations. C-H stretching vibrations appear above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹). libretexts.org C=C in-ring stretching vibrations produce a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (wagging) in the 900-700 cm⁻¹ range are sensitive to the substitution pattern. tum.de

Carbon-Halogen Bonds (C-X): The stretching vibrations for carbon-halogen bonds are found in the fingerprint region of the IR spectrum. Their positions are mass-dependent, shifting to lower wavenumbers as the mass of the halogen increases.

C-Cl Stretch: ~800-600 cm⁻¹

C-Br Stretch: ~680-500 cm⁻¹

C-I Stretch: ~600-480 cm⁻¹

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum | Intensity |

| Aromatic C-H Stretch | 3100 - 3030 | IR/Raman | Medium-Weak |

| C=C Aromatic Stretch | 1600 - 1450 | IR/Raman | Medium-Strong |

| NO₂ Asymmetric Stretch | 1550 - 1475 | IR | Strong |

| NO₂ Symmetric Stretch | 1360 - 1290 | IR | Strong |

| C-H Out-of-Plane Bend | 900 - 700 | IR | Strong |

| C-Cl Stretch | 800 - 600 | IR/Raman | Medium-Strong |

| C-Br Stretch | 680 - 500 | IR/Raman | Medium-Strong |

| C-I Stretch | 600 - 480 | IR/Raman | Medium-Strong |

To aid in the assignment of complex vibrational spectra, theoretical calculations are often employed. mdpi.com Methods such as Density Functional Theory (DFT) can predict the vibrational frequencies and intensities of a molecule. scirp.orgacs.org By comparing the calculated spectrum of a proposed structure with the experimental IR and Raman data, a high degree of confidence in the structural assignment can be achieved.

Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. scirp.org To correct for this, computed frequencies are often multiplied by a scaling factor to improve the agreement with experimental data. slideshare.net This correlation between theoretical and experimental data is invaluable for confirming the assignments of fundamental vibrational modes and providing deeper insight into the molecule's structure. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Polyhalogenated Nitroaromatic Compounds

While spectroscopic methods provide information about connectivity and electronic structure, single-crystal X-ray crystallography offers the most definitive and detailed three-dimensional structural information. anton-paar.com This technique is the gold standard for determining the solid-state structure of a molecule, providing precise measurements of bond lengths, bond angles, and torsional angles. azolifesciences.com

For a compound like this compound, X-ray crystallography would unambiguously confirm the substitution pattern on the benzene ring. It would also reveal how the steric bulk of the large iodine and bromine atoms, along with the planar nitro group, influences the geometry of the benzene ring, which may deviate slightly from perfect planarity. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the solid-state architecture of these types of polyhalogenated compounds. rsc.orgresearchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique utilized for the determination of the molecular weight and structural elucidation of organic compounds. In the case of this compound, mass spectrometry, particularly with electron ionization (EI), provides critical data for confirming its molecular structure and understanding its gas-phase ion chemistry through the analysis of its fragmentation pathways.

Upon electron ionization, the this compound molecule (C₆H₂BrClINO₂) is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙). The stability of this molecular ion and its subsequent fragmentation are influenced by the nature and position of the substituents on the benzene ring. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens, which is a key feature in the mass spectrum of this compound.

The fragmentation of the molecular ion is a competitive process, governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, the primary fragmentation pathways are expected to involve the cleavage of the carbon-halogen and carbon-nitro bonds.

Molecular Ion and Isotopic Pattern

The molecular weight of this compound, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O), is 408.77 g/mol . The mass spectrum would exhibit a complex molecular ion cluster due to the isotopic abundances of bromine and chlorine.

| Isotopologue | m/z (Nominal) | Relative Abundance (%) |

|---|---|---|

| C₆H₂⁷⁹Br³⁵ClINO₂ | 409 | 100 |

| C₆H₂⁸¹Br³⁵ClINO₂ | 411 | 97.9 |

| C₆H₂⁷⁹Br³⁷ClINO₂ | 411 | 32.5 |

| C₆H₂⁸¹Br³⁷ClINO₂ | 413 | 31.8 |

Major Fragmentation Pathways

The fragmentation of this compound is anticipated to proceed through several key pathways, initiated by the cleavage of the weakest bonds and the elimination of stable neutral molecules or radicals. The C-I bond is the weakest among the carbon-halogen bonds, making its cleavage a highly probable initial fragmentation step.

One of the primary fragmentation routes for nitroaromatic compounds is the loss of the nitro group, either as a nitrogen dioxide radical (•NO₂) or as a nitric oxide radical (•NO) followed by the loss of a carbonyl group (CO).

A plausible fragmentation pathway is outlined below:

Loss of the Iodine Atom: The initial fragmentation is highly likely to be the cleavage of the C-I bond, the weakest bond, to form a stable radical cation.

[C₆H₂BrClINO₂]⁺˙ → [C₆H₂BrClNO₂]⁺ + I•

Loss of the Nitro Group: A characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group.

[C₆H₂BrClINO₂]⁺˙ → [C₆H₂BrClI]⁺ + •NO₂

Loss of Nitric Oxide: Another common pathway for nitro compounds involves the loss of a nitric oxide radical.

[C₆H₂BrClINO₂]⁺˙ → [C₆H₂BrClIO]⁺ + •NO

Sequential Halogen Loss: Following the initial fragmentation, sequential loss of the other halogen atoms can occur.

[C₆H₂BrClNO₂]⁺ → [C₆H₂ClNO₂]⁺ + Br•

[C₆H₂BrClNO₂]⁺ → [C₆H₂BrNO₂]⁺ + Cl•

Fragmentation of the Benzene Ring: At higher energies, the aromatic ring itself can fragment, leading to the formation of smaller, characteristic ions.

| m/z (Nominal) | Proposed Ion Structure | Formation Pathway |

|---|---|---|

| 409 | [C₆H₂⁷⁹Br³⁵ClINO₂]⁺˙ | Molecular Ion |

| 363 | [C₆H₂⁷⁹Br³⁵ClI]⁺ | [M - NO₂]⁺ |

| 282 | [C₆H₂⁷⁹Br³⁵ClNO₂]⁺ | [M - I]⁺ |

| 236 | [C₆H₂³⁵ClNO₂]⁺ | [M - I - Br]⁺ |

| 203 | [C₆H₂⁷⁹BrO₂]⁺ | [M - I - Cl]⁺ |

| 127 | [I]⁺ | Iodine Cation |

| 75 | [C₆H₃]⁺ | Phenyl Cation Fragment |

The detailed analysis of these fragmentation pathways provides unambiguous confirmation of the molecular structure of this compound. The presence of the characteristic isotopic patterns for bromine and chlorine, coupled with the observed neutral losses corresponding to the substituents, allows for a confident structural assignment. High-resolution mass spectrometry (HRMS) could be employed to determine the exact elemental composition of the molecular ion and its fragments, further solidifying the structural elucidation.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is widely used to investigate the properties of polysubstituted nitrobenzenes.

Geometry Optimization: The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a molecule like 1-Bromo-3-chloro-2-iodo-5-nitrobenzene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the lowest energy conformation. researchgate.net

In polysubstituted benzenes, the aromatic ring is expected to be nearly planar. However, significant steric hindrance among the bulky adjacent substituents (bromo, chloro, and iodo groups) can cause slight distortions from ideal planarity. The nitro group (NO₂) itself tends to be coplanar with the benzene (B151609) ring to maximize resonance stabilization, but steric pressure from adjacent halogens could induce a slight twist.

Interactive Table: Predicted Structural Parameters The following data is representative of typical bond lengths and angles for a molecule like this compound, derived from DFT calculations on similar structures.

| Parameter | Predicted Value | Description |

| C-I Bond Length | ~2.10 Å | The bond connecting a carbon atom of the benzene ring to the iodine atom. |

| C-Br Bond Length | ~1.90 Å | The bond connecting a carbon atom of the benzene ring to the bromine atom. |

| C-Cl Bond Length | ~1.74 Å | The bond connecting a carbon atom of the benzene ring to the chlorine atom. |

| C-N Bond Length | ~1.48 Å | The bond connecting a carbon atom of the benzene ring to the nitrogen atom of the nitro group. |

| C-C-I Bond Angle | ~121° | The angle formed by two adjacent carbon atoms and the iodine atom, indicating potential steric strain. |

| C-C-NO₂ Bond Angle | ~119° | The angle formed by two adjacent carbon atoms and the nitrogen atom. |

Electronic Structure Analysis: The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in chemical reactions. nih.govthaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy gap between HOMO and LUMO indicates the molecule's chemical stability and electronic excitation potential. nih.gov For nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group and halogens typically leads to a relatively low LUMO energy, making them susceptible to nucleophilic attack. The HOMO-LUMO gap can also be used to predict the wavelength of the longest absorption maximum in the UV-Vis spectrum. youtube.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netlibretexts.orgdeeporigin.com For a polysubstituted nitrobenzene (B124822), the MEP map would show a highly negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating a region of high electron density. researchgate.netresearchgate.net Conversely, the region around the aromatic ring and the halogen atoms would exhibit a more positive potential (colored blue), suggesting these are sites prone to nucleophilic attack. researchgate.netresearchgate.net

DFT calculations are highly effective at predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. conicet.gov.arresearchgate.net Calculations can accurately predict the shifts by accounting for the electronic environment of each nucleus. sfasu.edustackexchange.com For this compound, the electron-withdrawing effects of the nitro group and halogens would cause the aromatic protons and carbons to be significantly deshielded, resulting in downfield chemical shifts. stackexchange.com

Interactive Table: Predicted ¹³C NMR Chemical Shifts (ppm) These values are illustrative and based on GIAO/DFT calculations for analogous compounds. Reference: TMS.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C-I | ~95-105 | The heavy atom effect of iodine causes a significant upfield shift. |

| C-Br | ~120-125 | Carbon attached to bromine is moderately deshielded. |

| C-Cl | ~130-135 | Carbon attached to chlorine is more deshielded than C-Br. |

| C-NO₂ | ~148-152 | The strong electron-withdrawing nitro group causes significant deshielding. |

| C-H | ~125-140 | Aromatic carbons attached to hydrogen, influenced by adjacent substituents. |

IR and Raman Spectroscopy: Computational frequency analysis based on DFT can predict the vibrational modes of a molecule, which correspond to the peaks observed in IR and Raman spectra. cardiff.ac.uknih.gov These calculations help in assigning specific vibrational modes (e.g., C-H stretch, N-O stretch, C-halogen stretch) to the experimental spectral bands. nih.gov For the title compound, characteristic symmetric and asymmetric stretching frequencies for the NO₂ group would be expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). youtube.commdpi.compnas.org It calculates the energies of electronic transitions from the ground state to various excited states. mdpi.comrsc.org For nitroaromatic compounds, the spectra are typically characterized by π → π* transitions within the benzene ring, with the substituents causing shifts in the absorption maxima (λ_max). rsc.orgresearchgate.net The presence of the nitro group and halogens would likely cause a bathochromic (red) shift compared to unsubstituted benzene.

Mechanistic Elucidation through Advanced Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies for different reaction pathways.

For a molecule like this compound, DFT studies could elucidate mechanisms for various reactions:

Electrophilic Aromatic Substitution: Although the ring is heavily deactivated by the electron-withdrawing groups, computational studies can predict the most likely site for any potential electrophilic attack. By calculating the energies of the intermediate sigma complexes (arenium ions), the regioselectivity of the reaction can be determined. ijrti.orgresearchgate.net The directing effects of the existing substituents would be quantitatively evaluated.

Nucleophilic Aromatic Substitution (S_NAr): The electron-deficient nature of the ring makes it a candidate for S_NAr reactions. Computational models can be used to compare the activation barriers for the displacement of each halogen, predicting which one is the most likely leaving group.

Structure-Reactivity Relationship Prediction and Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and biological activity. ucsb.edu These descriptors are foundational to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. mdpi.comnih.gov

For polysubstituted nitrobenzenes, these descriptors help in correlating molecular structure with properties like toxicity, mutagenicity, or reaction rates. nih.govresearchgate.net Key descriptors include:

Energies of HOMO and LUMO (E_HOMO, E_LUMO): As mentioned, these are related to the molecule's ability to act as an electron donor or acceptor. ucsb.edu

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A large HOMO-LUMO gap corresponds to a high hardness. It is approximated as η ≈ (E_LUMO - E_HOMO). tcu.edu

Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is defined as ω = μ² / (2η). nih.govresearchgate.netresearchgate.net Nitroaromatic compounds generally have high electrophilicity indices, reflecting their tendency to act as electrophiles.

Interactive Table: Key Quantum Chemical Descriptors This table explains the significance of various descriptors used in structure-reactivity studies.

| Descriptor | Formula | Significance in Reactivity |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Indicates the tendency of electrons to escape. More negative values suggest higher stability. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) | Represents resistance to deformation or change in electron configuration. Harder molecules are less reactive. |

| Softness (S) | 1 / η | Reciprocal of hardness. Softer molecules are more polarizable and generally more reactive. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature of a molecule. Higher values indicate a stronger electrophile. |

By calculating these descriptors for a series of related compounds, researchers can build predictive models that link molecular structure to chemical behavior without the need for extensive experimental testing. researchgate.net

Advanced Synthetic Applications and Material Science Relevance

Role as Synthetic Intermediates for Complex Organic Molecules

Halogenated nitrobenzenes are often valuable intermediates in the synthesis of more complex molecules due to the diverse reactivity of the substituents on the aromatic ring. The halogens can participate in various cross-coupling reactions, while the nitro group can be reduced to an amino group, providing a key functional handle for further transformations.

There is a lack of specific studies detailing the use of 1-bromo-3-chloro-2-iodo-5-nitrobenzene as a direct precursor for the synthesis of heterocyclic systems. In principle, the presence of multiple, differentially reactive halogen atoms (iodine being the most reactive, followed by bromine and then chlorine in typical cross-coupling reactions) and a nitro group could allow for sequential, site-selective reactions to build complex heterocyclic structures. However, specific examples or methodologies employing this exact isomer have not been reported in the reviewed literature.

Similarly, the application of this compound as a building block for polyaromatic hydrocarbons (PAHs) has not been specifically described in available research. Generally, polyhalogenated compounds can be used in reactions like the Suzuki or Stille coupling to form larger aromatic systems. The unique substitution pattern of this molecule could theoretically be exploited for the regioselective synthesis of complex PAHs, but dedicated studies on this application are not currently available.

Functionalized Benzene (B151609) Derivatives in Material Science Research

The incorporation of halogen and nitro groups onto a benzene core can significantly influence the electronic and photophysical properties of the resulting materials, as well as their solid-state packing and intermolecular interactions.

While the broader class of halogenated benzenes is crucial in the design of advanced organic materials such as liquid crystals, flame retardants, and organic electronics, there is no specific research detailing the use of this compound for these purposes. The high degree of halogenation and the presence of a nitro group would be expected to impart specific electronic and physical properties, but its potential in material science remains an unexplored area of research based on current literature.

Substituted nitrobenzenes are known to participate in supramolecular assembly through various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. The nitro group, being a strong electron-withdrawing group, can polarize the aromatic ring, making it an interesting component for host-guest interactions. Despite these general principles, there are no specific studies that investigate the supramolecular behavior or host-guest chemistry of this compound.

Environmental Transformation Pathways

Abiotic Degradation Mechanisms of Halogenated Nitroaromatic Compounds

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For halogenated nitroaromatic compounds like 1-Bromo-3-chloro-2-iodo-5-nitrobenzene, the primary abiotic degradation mechanisms include photochemical and hydrolytic transformations. The presence of multiple halogen substituents and a nitro group on the benzene (B151609) ring creates a molecule with unique electronic properties that influence its susceptibility to these degradation routes. The electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring, generally makes such compounds resistant to oxidative degradation. nih.gov

Photochemical degradation, initiated by the absorption of solar radiation, represents a significant abiotic pathway for the transformation of many aromatic pollutants. ntu.edu.sg Nitroaromatic compounds are known to absorb near-ultraviolet and visible solar radiation, which can lead to their photochemical alteration in the environment. acs.org For this compound, several photochemical reactions are plausible, primarily involving the cleavage of the carbon-halogen bonds or transformations involving the nitro group.

The energy from light absorption can excite the molecule to a higher energy state, leading to the homolytic cleavage of a carbon-halogen bond to form a radical species. The relative bond strengths of carbon-halogen bonds (C-I < C-Br < C-Cl) suggest that the carbon-iodine bond would be the most susceptible to photolytic cleavage, followed by the carbon-bromo and carbon-chloro bonds. This initial cleavage would result in the formation of a highly reactive aryl radical and a halogen radical. These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from surrounding media (e.g., water, organic matter) to form a de-iodinated product, or reaction with oxygen to form phenolic compounds.

Another potential photochemical pathway involves the nitro group. Upon photoexcitation, the nitro group can undergo reduction to a nitroso group, or it can be involved in photosensitized reactions, transferring its excess energy to other molecules, which then initiate degradation reactions. researchgate.net The specific products formed will depend on the environmental conditions, such as the presence of photosensitizers, oxygen, and hydrogen donors.

Table 1: Potential Photochemical Degradation Steps for this compound

| Step | Description | Potential Products |

| Initial Excitation | Absorption of UV-Vis light by the nitroaromatic system. | Excited state this compound |

| C-I Bond Cleavage | Homolytic cleavage of the weakest carbon-halogen bond. | 1-Bromo-3-chloro-5-nitrophenyl radical, Iodine radical |

| Hydrogen Abstraction | The aryl radical abstracts a hydrogen atom from the solvent. | 1-Bromo-3-chloro-5-nitrobenzene |

| Reaction with Oxygen | The aryl radical reacts with molecular oxygen. | Halogenated nitrophenols |

| Nitro Group Reduction | Photoreduction of the nitro group. | Halogenated nitrosobenzene (B162901) derivatives |

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. youtube.com For aryl halides, direct nucleophilic substitution of a halogen by a hydroxyl group is generally difficult due to the strength of the carbon-halogen bond, which is stronger than in alkyl halides. docbrown.info The C-X bond in aryl halides has a partial double bond character due to resonance with the benzene ring, making it less susceptible to cleavage. docbrown.info

However, the presence of a strong electron-withdrawing group, such as the nitro group, in the ortho or para position to a halogen can activate the ring towards nucleophilic aromatic substitution. In the case of this compound, the nitro group is meta to the bromine and chlorine atoms and ortho to the iodine atom. This positioning makes the carbon atom attached to the iodine more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, potentially leading to the replacement of the iodine with a hydroxyl group.

The rate of hydrolysis for halogenated aromatic compounds is influenced by the nature of the halogen, with the ease of substitution generally following the order I > Br > Cl. Therefore, it is expected that the primary hydrolytic transformation of this compound would involve the cleavage of the carbon-iodine bond to form 2-bromo-4-chloro-6-nitrophenol. Further hydrolysis of the bromo and chloro substituents would be significantly slower. The reaction is generally slow under neutral pH conditions but can be accelerated in the presence of acids or bases.

Table 2: Predicted Relative Rates of Hydrolysis for Halogen Substituents

| Halogen | Position Relative to Nitro Group | Predicted Ease of Hydrolytic Cleavage | Rationale |

| Iodine | Ortho | Highest | Weaker C-I bond and activation by the ortho nitro group. |

| Bromine | Meta | Lower | Stronger C-Br bond and less activation by the meta nitro group. |

| Chlorine | Meta | Lowest | Strongest C-Cl bond and less activation by the meta nitro group. |

Computational Prediction of Environmental Transformation Products and Pathways

Due to the complexity and potential hazards of experimentally studying the degradation of novel or complex chemical compounds, computational models have become invaluable tools for predicting their environmental fate. nih.gov These models use established principles of chemical reactivity and algorithms to simulate the transformation pathways of a given molecule under various environmental conditions.

Several computational frameworks, such as the Biodegradation Network Integrated Computational Engine (BNICE) and expert systems like META, can be used to predict the biodegradation and photodegradation pathways of xenobiotic compounds. nih.gov These systems contain vast databases of known metabolic and chemical reactions and use rule-based approaches to predict the likely transformation products of a new compound. nih.gov

For this compound, these computational tools could be employed to:

Predict Photodegradation Products: By simulating the interaction of the molecule with light energy, these models can predict the most likely bond cleavages and subsequent reactions, providing a list of potential photoproducts.

Estimate Hydrolysis Rates: Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the rate constants for the hydrolysis of the different carbon-halogen bonds based on the molecular structure.

Generate Transformation Pathways: The software can construct a network of potential degradation reactions, showing the step-by-step transformation of the parent compound into various intermediates and final products. This can help in identifying persistent and potentially more toxic transformation products.

These computational predictions, while not a substitute for experimental data, provide a crucial first step in assessing the environmental risk of new or understudied chemicals like this compound. They can guide future experimental research by identifying the most probable and environmentally relevant transformation pathways and products.

Green Chemistry Considerations in the Synthesis of Halogenated Nitroaromatics

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. rsc.org

Another important metric for evaluating the environmental footprint of a synthesis is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. researchgate.net A lower PMI indicates a more sustainable process with less waste generation.

To illustrate these concepts, a hypothetical comparison of two synthetic routes to a halogenated nitroaromatic is presented below. Route A represents a classical approach, while Route B incorporates greener alternatives.

| Parameter | Route A (Classical) | Route B (Greener Alternative) |

|---|---|---|

| Halogenation Reagent | Br2, Cl2 with FeCl3 catalyst | N-Bromosuccinimide, N-Chlorosuccinimide |

| Nitration Reagent | HNO3/H2SO4 | Solid acid catalyst with dilute HNO3 |

| Solvent | Chlorinated solvents (e.g., CCl4) | Ionic Liquids or solvent-free conditions |

| Calculated Atom Economy (Hypothetical) | ~45% | ~70% |

| Estimated PMI (Hypothetical) | >100 | <50 |

Waste minimization in the synthesis of halogenated nitroaromatics can be achieved through several strategies:

Catalytic Reagents: Employing catalysts instead of stoichiometric reagents can significantly reduce waste, as catalysts are used in smaller amounts and can be recycled. rsc.org

Solvent Reduction and Recycling: Minimizing solvent usage or replacing hazardous solvents with greener alternatives can drastically lower the PMI.

Process Optimization: Optimizing reaction conditions (temperature, pressure, reaction time) can improve yield and selectivity, thereby reducing the formation of unwanted byproducts.

Development and Application of Alternative Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional syntheses of halogenated nitroaromatics utilize volatile and often toxic organic solvents, such as chlorinated hydrocarbons, which pose risks to human health and the environment. Green chemistry encourages the development and use of alternative solvents that are safer and more sustainable.

Alternative Solvents:

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution, and they can often be recycled. In the context of halogenation and nitration, ILs can enhance reaction rates and selectivity.

Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent. It can be an excellent medium for certain reactions, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, the CO2 can be easily removed and recycled.

Water: As a solvent, water is abundant, non-toxic, and non-flammable. While many organic compounds have low solubility in water, the use of phase-transfer catalysts or micellar systems can facilitate reactions in aqueous media.

Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene (dihydrolevoglucosenone), are gaining attention as sustainable alternatives to petroleum-based solvents. whiterose.ac.uk

Alternative Reaction Conditions:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. This can reduce energy consumption and the formation of side products.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (solid-state or melt-phase reactions) is an ideal green chemistry scenario, as it completely eliminates solvent-related waste.

The following table provides a comparative overview of traditional versus alternative solvents and reaction conditions for the synthesis of halogenated aromatics.

| Parameter | Traditional Approach | Greener Alternative |

|---|---|---|

| Solvent Type | Halogenated hydrocarbons (e.g., CHCl3, CCl4), Aromatic hydrocarbons (e.g., Benzene) | Ionic Liquids, Supercritical CO2, Water, Bio-solvents |

| Environmental/Health Concerns | Toxic, carcinogenic, ozone-depleting, volatile organic compounds (VOCs) | Lower toxicity, non-volatile (ILs), non-toxic (scCO2, water), biodegradable (some bio-solvents) |

| Reaction Conditions | Often requires high temperatures and long reaction times | Microwave-assisted heating for faster reactions, solvent-free conditions |

| Recyclability | Often difficult and energy-intensive | Generally easier to recycle and reuse |

Catalytic Approaches for Sustainable Synthesis of Polyhalogenated Aromatic Compounds

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and less wasteful chemical processes. rsc.org The use of catalysts in the synthesis of polyhalogenated aromatic compounds can lead to higher atom economy, reduced energy consumption, and the avoidance of stoichiometric reagents that end up as waste.

Catalytic Halogenation:

Traditional electrophilic halogenation of aromatic compounds often requires a Lewis acid catalyst, such as ferric chloride (FeCl3) or aluminum chloride (AlCl3), in stoichiometric amounts. libretexts.org While effective, these catalysts can be difficult to handle and generate significant waste during workup.

Greener catalytic approaches for halogenation include:

Solid Acid Catalysts: Zeolites and other solid acids can be used as recyclable catalysts for halogenation, simplifying product purification and catalyst recovery.

Organocatalysis: Small organic molecules can be used to catalyze halogenation reactions, avoiding the use of heavy metals.

Photocatalysis: Light-induced catalysis can enable halogenation reactions under mild conditions, often with high selectivity.

Catalytic Nitration:

The classical nitration method using a mixture of concentrated nitric and sulfuric acids is highly effective but generates large volumes of acidic waste. rsc.org Sustainable alternatives focus on minimizing the use of strong acids and improving catalyst recyclability.

Solid Acid Catalysts: Materials like sulfated zirconia and Nafion can catalyze nitration with high efficiency and can be easily separated from the reaction mixture and reused.

Catalytic Systems with Dilute Nitric Acid: The development of catalysts that can activate more dilute nitric acid would significantly reduce the environmental impact of nitration processes.

The table below compares stoichiometric and catalytic approaches for key steps in the synthesis of polyhalogenated nitroaromatics.

| Reaction Step | Stoichiometric Approach | Catalytic Approach | Green Advantages of Catalysis |

|---|---|---|---|

| Bromination | Br2 with stoichiometric FeBr3 | N-Bromosuccinimide with a catalytic amount of a solid acid | Reduced metal waste, easier product purification, catalyst recyclability |

| Chlorination | Cl2 with stoichiometric AlCl3 | SO2Cl2 with a zeolite catalyst | Avoidance of corrosive and moisture-sensitive catalysts, improved safety |

| Nitration | Concentrated HNO3/H2SO4 | Dilute HNO3 with a recyclable solid acid catalyst | Significant reduction in acid waste, enhanced safety, potential for continuous processing |

By integrating these green chemistry principles—maximizing atom economy, utilizing benign solvents and reaction conditions, and employing efficient catalytic systems—the synthesis of complex molecules like 1-Bromo-3-chloro-2-iodo-5-nitrobenzene can be made significantly more sustainable, reducing its environmental footprint and contributing to a safer and cleaner chemical industry.

Q & A

Q. What are the critical considerations for synthesizing 1-Bromo-3-chloro-2-iodo-5-nitrobenzene, given its polyhalogenated and nitro-substituted structure?

- Methodological Answer : Synthesis requires sequential halogenation and nitration steps. The nitro group (-NO₂) at position 5 is introduced first due to its strong meta-directing effects, which influence subsequent halogen placement. Halogenation order (Br, Cl, I) must account for steric hindrance and reactivity differences. For example, iodination (position 2) is typically performed last due to iodine’s lower reactivity and susceptibility to displacement . Use controlled temperatures (<50°C) to minimize side reactions like nitro group reduction or halogen scrambling.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :